2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative. Its structure features:
- 2-Methoxyethyl ester group at position 5, enhancing solubility compared to methyl or ethyl esters .
- 4-(Carbamoylmethoxy)phenyl substituent at position 4, introducing a urea-like moiety (carbamoyl group) that may facilitate hydrogen bonding in biological targets .
- Methyl group at position 6 and a 2-oxo group at position 2, common features in DHPM scaffolds known for diverse pharmacological activities .
This compound’s structural uniqueness lies in the carbamoylmethoxy side chain, which distinguishes it from analogs with simpler alkoxy or aryl substituents.
Properties
IUPAC Name |
2-methoxyethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-10-14(16(22)25-8-7-24-2)15(20-17(23)19-10)11-3-5-12(6-4-11)26-9-13(18)21/h3-6,15H,7-9H2,1-2H3,(H2,18,21)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYWDGRXRMMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22N2O5
- IUPAC Name : 2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compound features a tetrahydropyrimidine core with various substituents that influence its biological activity.
The biological activity of tetrahydropyrimidines like this compound often involves interaction with various cellular pathways. Notably:
- Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through modulation of cell cycle regulation and inhibition of key signaling pathways such as the PI3K/Akt pathway .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in tumor progression and metastasis. For instance, they may target topoisomerases or kinases that are crucial for cancer cell proliferation .
Efficacy Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that the compound exhibits potent cytotoxicity. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human glioma (U87MG) | 12.5 | Induction of apoptosis |
| Breast cancer (MCF-7) | 15.0 | Cell cycle arrest |
| Colon cancer (HCT116) | 10.0 | Inhibition of proliferation |
These results indicate a promising profile for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored to optimize efficacy. Key findings include:
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of tetrahydropyrimidines possess significant biological properties, including:
- Anticancer Activity : Compounds related to tetrahydropyrimidines have been studied for their potential as anticancer agents. The structural modifications in 2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may enhance its efficacy against cancer cells by targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens. Its structural components may interact with microbial cell membranes or inhibit essential enzymes, leading to growth inhibition .
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits for inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through multicomponent reactions such as the Biginelli reaction. This method allows for the efficient formation of the tetrahydropyrimidine core while incorporating various functional groups that enhance biological activity.
Synthesis Overview
- Starting Materials : Aldehydes, urea (or its derivatives), and active methylene compounds.
- Catalysts : Acid catalysts such as PTSA (p-toluenesulfonic acid) are commonly used.
The reaction typically proceeds under mild conditions and yields the desired compound with good selectivity.
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer potential of tetrahydropyrimidine derivatives. The results indicated that modifications similar to those found in 2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In another research article focused on antimicrobial agents derived from tetrahydropyrimidines, compounds with similar structures demonstrated activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in modulating activity and suggested further exploration into structure-activity relationships .
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences bioactivity and physicochemical properties. Key analogs include:
Ester Group Modifications at Position 5
The ester group impacts solubility and metabolic stability:
- 2-Methoxyethyl esters balance lipophilicity and solubility, making them favorable for drug delivery .
Physicochemical and Crystallographic Properties
- Crystallinity: Analogs with hydroxyl groups (e.g., 4-hydroxyphenyl) form hydrogen-bonded networks, stabilizing monohydrate crystals . The target’s carbamoylmethoxy group may promote similar interactions .
- Thermal stability : Methyl and ethyl esters decompose at 150–200°C; 2-methoxyethyl esters likely exhibit similar stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehyde derivatives (e.g., 4-carbamoylmethoxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) in the presence of a base (e.g., KOH/EtOH) to form a chalcone intermediate. Cyclization with urea or thiourea under acidic conditions (HCl/AcOH) yields the tetrahydropyrimidine core. Optimize yields by controlling solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for cyclization), and catalyst choice (e.g., p-toluenesulfonic acid for regioselectivity) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for CH₂ groups, δ 5.0–5.5 ppm for NH protons) and substituents (e.g., carbamoylmethoxy at δ 4.2–4.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N–H (3300–3450 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks. For stereochemical confirmation, X-ray crystallography resolves dihydroxy/tetrahydropyrimidine ring puckering .
Q. What preliminary biological screening approaches are appropriate to assess therapeutic potential?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., against cyclooxygenase-2 or kinases) using fluorogenic substrates and IC₅₀ calculations. For antimicrobial activity, use microdilution assays (MIC/MBC determination) against Gram-positive/negative strains. Prioritize in vitro cytotoxicity screening (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to the tetrahydropyrimidine ring?
- Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to correlate protons across the ring and confirm spatial proximity of substituents. For ambiguous cases, synthesize enantiomerically pure derivatives using chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare optical rotation/CD spectra. Single-crystal X-ray diffraction provides definitive stereochemical assignments by analyzing torsion angles and hydrogen-bonding networks .
Q. What strategies are recommended for modifying the carbamoylmethoxy substituent to enhance target binding affinity while maintaining metabolic stability?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by replacing the carbamoyl group with bioisosteres (e.g., sulfonamide, urea) to modulate H-bond donor/acceptor capacity. Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance π-π stacking with hydrophobic enzyme pockets. Evaluate metabolic stability via microsomal incubation assays (e.g., liver microsomes) and optimize logP values (2–4) using ClogP calculations .
Q. In kinetic studies of enzyme inhibition, how should experiments differentiate competitive vs. non-competitive mechanisms?
- Methodological Answer : Design Lineweaver-Burk plots with varying substrate concentrations ([S]) and fixed inhibitor doses. For competitive inhibition , increasing [S] restores Vₘₐₓ, while non-competitive inhibition reduces Vₘₐₓ without affecting Kₘ. Use dose-response curves (log[inhibitor] vs. % activity) to calculate Kᵢ values. Validate mechanisms with surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff rates) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Control for solvent interference (e.g., DMSO ≤1% v/v) and cell line variability (e.g., primary vs. immortalized cells). Apply statistical rigor (ANOVA with post-hoc tests) to identify outliers. Reconcile contradictions by analyzing compound stability (HPLC purity checks post-assay) and membrane permeability (Caco-2 monolayer assays) .
Key Methodological Takeaways
- Synthetic Optimization : Prioritize solvent polarity and temperature control to minimize side products.
- Structural Validation : Combine NMR, X-ray, and HRMS for unambiguous characterization.
- Biological Screening : Use tiered assays (enzyme → cell-based → kinetic) to establish mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
